molecular formula C7H7ClN4S B13328727 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine

4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13328727
M. Wt: 214.68 g/mol
InChI Key: JGYHAZFHZYMMMR-UHFFFAOYSA-N
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Description

4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring in its structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine typically involves the condensation of 1,3-thiazol-2-ylmethylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-imidazole-3-amine: Contains an imidazole ring instead of a pyrazole ring.

    4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrimidine-3-amine: Features a pyrimidine ring in place of the pyrazole ring.

Uniqueness

4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific combination of thiazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

4-chloro-1-(1,3-thiazol-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C7H7ClN4S/c8-5-3-12(11-7(5)9)4-6-10-1-2-13-6/h1-3H,4H2,(H2,9,11)

InChI Key

JGYHAZFHZYMMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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